molecular formula C15H14N6O4 B2507519 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034508-75-1

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2507519
CAS No.: 2034508-75-1
M. Wt: 342.315
InChI Key: NDSGTHOZKGNLCW-UHFFFAOYSA-N
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Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing compound with a unique structure combining multiple heterocyclic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, the following steps might be involved:

  • Formation of the 1,2,4-oxadiazole Ring: : This step can be achieved through the cyclization of a diacylhydrazine precursor. Typical reagents include phosphorus oxychloride or other cyclodehydrating agents.

  • Preparation of the 1H-1,2,3-triazole Ring: : This can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry." Using an azide and an alkyne under Cu(I) catalysis forms the triazole ring.

  • Attachment of the Benzo[d][1,3]dioxole Moiety: : The dioxole ring is often introduced through condensation reactions involving catechol derivatives and appropriate carboxylic acid derivatives.

  • Final Coupling to Form the Desired Compound: : The various fragments are coupled using amide bond formation reactions, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide would likely involve scaling up the laboratory synthetic route. Optimization of reaction conditions, including solvent choice, temperature control, and reaction time, would be essential for high-yield production. Continuous flow synthesis methods might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at various points, particularly at the oxadiazole and triazole rings.

  • Reduction: : Reduction reactions might target the oxadiazole ring or the triazole ring, altering their functional groups.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur at the benzodioxole ring or the triazole ring.

Common Reagents and Conditions

  • Oxidation Reagents: : Agents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

  • Reduction Reagents: : Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Vary depending on the specific substitution but can include halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The reaction products would depend on the specific reagents and conditions used. Oxidation and reduction reactions generally modify the functional groups, while substitution reactions introduce new functional groups at specific sites.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis, potentially in the creation of novel polymers or other advanced materials.

  • Biology: : May act as a bioactive molecule in biochemical assays, possibly serving as a probe for studying biological processes.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

  • Industry: : Possible applications in the development of new agrochemicals, pharmaceuticals, or advanced materials.

Comparison with Similar Compounds

Comparing N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide with similar compounds:

  • Similar Compounds: : Examples include other molecules with oxadiazole and triazole rings like 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole.

  • Uniqueness: : This compound’s uniqueness lies in its specific combination of heterocyclic rings and functional groups, offering distinct reactivity and bioactivity profiles.

This synthesis showcases the potential and versatility of this compound, opening avenues for future research and development in various scientific fields

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4/c1-9-17-15(25-19-9)11-7-21(20-18-11)5-4-16-14(22)10-2-3-12-13(6-10)24-8-23-12/h2-3,6-7H,4-5,8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSGTHOZKGNLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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